molecular formula C12H10N4 B8460281 2-Cyano-3-amino-5-phenyl-6-methyl-pyrazine

2-Cyano-3-amino-5-phenyl-6-methyl-pyrazine

Cat. No. B8460281
M. Wt: 210.23 g/mol
InChI Key: LNIIQEPZUHNGPW-UHFFFAOYSA-N
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Patent
US03932404

Procedure details

A reactor provided with a stirring device, a bromine feed and a calcium chloride tube is filled with 1.42 parts of 1,1-dicyano-3-methyl-4-morpholino-4-phenyl-2-aza-1,3-butadiene in 20 parts by volume of dry methylene chloride. 0.34 parts by weight of ammonia in the form of a methanolic solution are added at -30°C. over a period of 4 days. After evaporation of the solvents in vacuo and recrystallisation of the crude product from methanol, 0.95 parts of 2-cyano-3-amino-5-phenyl-6-methyl-pyrazine are obtained in a field of 91% with respect to the starting azadiene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,1-dicyano-3-methyl-4-morpholino-4-phenyl-2-aza-1,3-butadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrBr.[C:3]([C:5]([C:22]#[N:23])=[N:6][C:7]([CH3:21])=[C:8]([N:15]1CCOCC1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)#[N:4].N>C(Cl)Cl>[C:3]([C:5]1[C:22]([NH2:23])=[N:15][C:8]([C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)=[C:7]([CH3:21])[N:6]=1)#[N:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
1,1-dicyano-3-methyl-4-morpholino-4-phenyl-2-aza-1,3-butadiene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(=NC(=C(C1=CC=CC=C1)N1CCOCC1)C)C#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reactor provided with a stirring device
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvents
CUSTOM
Type
CUSTOM
Details
in vacuo and recrystallisation of the crude product from methanol, 0.95 parts of 2-cyano-3-amino-5-phenyl-6-methyl-pyrazine
CUSTOM
Type
CUSTOM
Details
are obtained in a field of 91% with respect to the starting azadiene

Outcomes

Product
Name
Type
Smiles
C(#N)C1=NC(=C(N=C1N)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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